molecular formula C20H19N3O2S B11783058 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11783058
M. Wt: 365.5 g/mol
InChI Key: VXCDPVZTRJDPEC-UHFFFAOYSA-N
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Description

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a phenoxyphenyl group attached to an acetamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The process often includes:

    Formation of the Pyrimidine Ring: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring with dimethyl substitutions at the 4 and 6 positions.

    Thioether Formation: The pyrimidine ring is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether-substituted pyrimidine with 4-phenoxyphenyl acetic acid or its derivatives to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide or phenoxyphenyl groups, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide
  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide stands out due to its unique combination of a phenoxyphenyl group and an acetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C20H19N3O2S/c1-14-12-15(2)22-20(21-14)26-13-19(24)23-16-8-10-18(11-9-16)25-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,23,24)

InChI Key

VXCDPVZTRJDPEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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